molecular formula C10H9Cl2NO2 B5321912 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene

1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene

Cat. No.: B5321912
M. Wt: 246.09 g/mol
InChI Key: NWUVDCMOTQSUME-UHFFFAOYSA-N
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Description

1-(2,2-Dichloro-1-methylcyclopropyl)-4-nitrobenzene is an organic compound with the molecular formula C10H10Cl2NO2 It is characterized by a cyclopropyl ring substituted with two chlorine atoms and a methyl group, attached to a benzene ring with a nitro group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of a suitable alkene with a dichlorocarbene precursor. This reaction is often carried out under basic conditions using reagents such as chloroform and a strong base like potassium tert-butoxide.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration of the benzene ring. This is typically achieved by treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Final Coupling: The cyclopropyl and nitro-substituted benzene moieties are then coupled together through a suitable cross-coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dichloro-1-methylcyclopropyl)-4-nitrobenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids, ketones, or aldehydes

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(2,2-Dichloro-1-methylcyclopropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions. Its structural features allow it to interact with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its ability to undergo various chemical transformations makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropyl ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in structure but with an ester functional group instead of a nitro group.

    2,2-Dichloro-1-methyl-cyclopropanecarboxylic acid: Similar cyclopropyl ring but with a carboxylic acid group.

Uniqueness

1-(2,2-Dichloro-1-methylcyclopropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a dichloromethylcyclopropyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(2,2-dichloro-1-methylcyclopropyl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c1-9(6-10(9,11)12)7-2-4-8(5-3-7)13(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUVDCMOTQSUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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